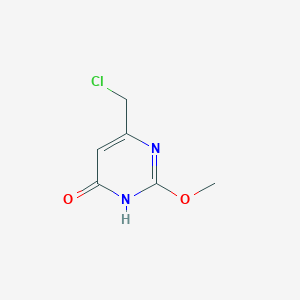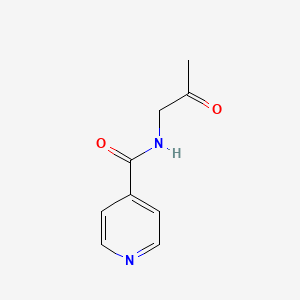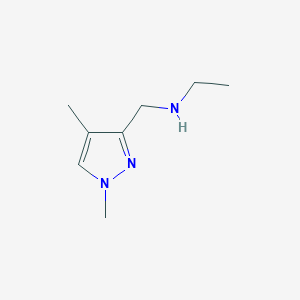![molecular formula C14H17ClO2 B8678836 [4-(4-Chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methanol](/img/structure/B8678836.png)
[4-(4-Chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-Chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methanol is an organic compound that belongs to the class of pyran derivatives This compound features a pyran ring substituted with a chlorophenyl group and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methanol typically involves the reaction of 4-chlorobenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through a cyclization process to form the pyran ring, followed by reduction to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and catalyst efficiency are critical factors in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
[4-(4-Chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 4-(4-chlorophenyl)-6,6-dimethyl-5,6-dihydro-2h-pyran-3-carboxylic acid.
Reduction: Formation of 4-(4-chlorophenyl)-6,6-dimethyl-5,6-dihydro-2h-pyran-3-yl)methanol.
Substitution: Formation of various substituted pyran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(4-Chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be used to study the interactions of pyran derivatives with biological macromolecules. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mecanismo De Acción
The mechanism of action of [4-(4-Chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methanol involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the pyran ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Tris(4-chlorophenyl)methanol: A compound with three chlorophenyl groups attached to a central carbon atom.
4-Chlorobenzyl alcohol: A simpler structure with a single chlorophenyl group attached to a methanol group.
(4-(4-Chlorophenyl)thiazol-2-yl)methanol: A compound with a thiazole ring instead of a pyran ring.
Uniqueness
[4-(4-Chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methanol is unique due to its combination of a pyran ring with a chlorophenyl group. This structure provides distinct chemical and biological properties that are not observed in the similar compounds listed above.
Propiedades
Fórmula molecular |
C14H17ClO2 |
|---|---|
Peso molecular |
252.73 g/mol |
Nombre IUPAC |
[4-(4-chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methanol |
InChI |
InChI=1S/C14H17ClO2/c1-14(2)7-13(11(8-16)9-17-14)10-3-5-12(15)6-4-10/h3-6,16H,7-9H2,1-2H3 |
Clave InChI |
MRLWHIGSGDMZNM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=C(CO1)CO)C2=CC=C(C=C2)Cl)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2-Methoxyethoxy)methyl]-1H-pyrazole](/img/structure/B8678808.png)
![1-Piperazinecarboxylic acid, 4-[5-(methoxycarbonyl)-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B8678813.png)




![5-[(Methylsulfonyl)methyl]thiophene-2-carboxylic acid](/img/structure/B8678846.png)

![N''-[4-(2-Nitrophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B8678860.png)

